molecular formula C15H20N2O2S2 B2740524 N-(2-(dimethylamino)-2-(p-tolyl)ethyl)thiophene-2-sulfonamide CAS No. 899999-49-6

N-(2-(dimethylamino)-2-(p-tolyl)ethyl)thiophene-2-sulfonamide

Cat. No. B2740524
CAS RN: 899999-49-6
M. Wt: 324.46
InChI Key: FOOFOGQZWXEPSD-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(p-tolyl)ethyl)thiophene-2-sulfonamide, also known as DTES, is a small molecule drug that has been studied extensively for its potential use in scientific research applications. DTES is a sulfonamide derivative that belongs to the class of compounds known as sulfonylureas. This molecule has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes.

Scientific Research Applications

Detection and Discrimination Techniques

A study described the development of a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols, leveraging intramolecular charge transfer pathways. The probe showed high selectivity and sensitivity, demonstrating its application in environmental and biological sciences for thiophenols sensing in water samples (Wang et al., 2012).

Molecular Binding Studies

Research on the binding of p-hydroxybenzoic acid esters to bovine serum albumin using N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe provided insights into the nature of binding mechanisms, indicating a hydrophobic nature of the interaction (Jun et al., 1971).

Drug Binding Site Characterization

Another study utilized fluorescent probes to identify specific binding sites for anionic drugs on human serum albumin, offering valuable information on the structural requirements for drug interaction and the differential effects of binding on albumin's conformation (Sudlow et al., 1976).

Synthesis and Functionalization of Sulfonamides

Research on the formation of sulfinamides and sulfonamides bearing organo-aminomethylene-dimethylphosphine oxide or sulfide groups explored the synthesis of phosphorus-containing compounds, contributing to the field of chemical synthesis and material science (Kaukorat et al., 1997).

Exploration of Tautomeric Behavior

A study investigated the tautomeric behavior of a sulfonamide derivative using spectroscopic methods, revealing insights into molecular conformations relevant to pharmaceutical and biological activities (Erturk et al., 2016).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S2/c1-12-6-8-13(9-7-12)14(17(2)3)11-16-21(18,19)15-5-4-10-20-15/h4-10,14,16H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOFOGQZWXEPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(p-tolyl)ethyl)thiophene-2-sulfonamide

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